molecular formula C8H7N3O2 B097175 2-Benzimidazolecarbamic acid CAS No. 18538-45-9

2-Benzimidazolecarbamic acid

Cat. No. B097175
CAS RN: 18538-45-9
M. Wt: 177.16 g/mol
InChI Key: WEYSQARHSRZNTC-UHFFFAOYSA-N
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Patent
US03997553

Procedure details

U.S. Pat. No. 3,010,968 describes a process for making the 2-benzimidazolecarbamic.acid esters of formula (I) by reacting thiourea with dimethyl sulfate to produce 2-methylthiopseudourea sulfate. This reaction product is then reacted with an alkyl chloroformate and a base to produce an acylated 2-methylthiopseudourea, which is then reacted further with an o-phenylenediamine in the presence of a protonic acid to produce the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1C2C=CC=CC=2N[C:2]=1[NH:10]C(O)=O.N[C:15](N)=[S:16].[S:18]([O:23]C)([O:21]C)(=[O:20])=[O:19]>>[S:18]([OH:23])([OH:21])(=[O:20])=[O:19].[CH3:15][S:16][C:2](=[NH:1])[NH2:10] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(NC2=C1C=CC=C2)NC(=O)O
Step Two
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)O.CSC(N)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.